

MA242 free base IC50 pancreatic cancer cell lines

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Compound Focus: MA242 free base

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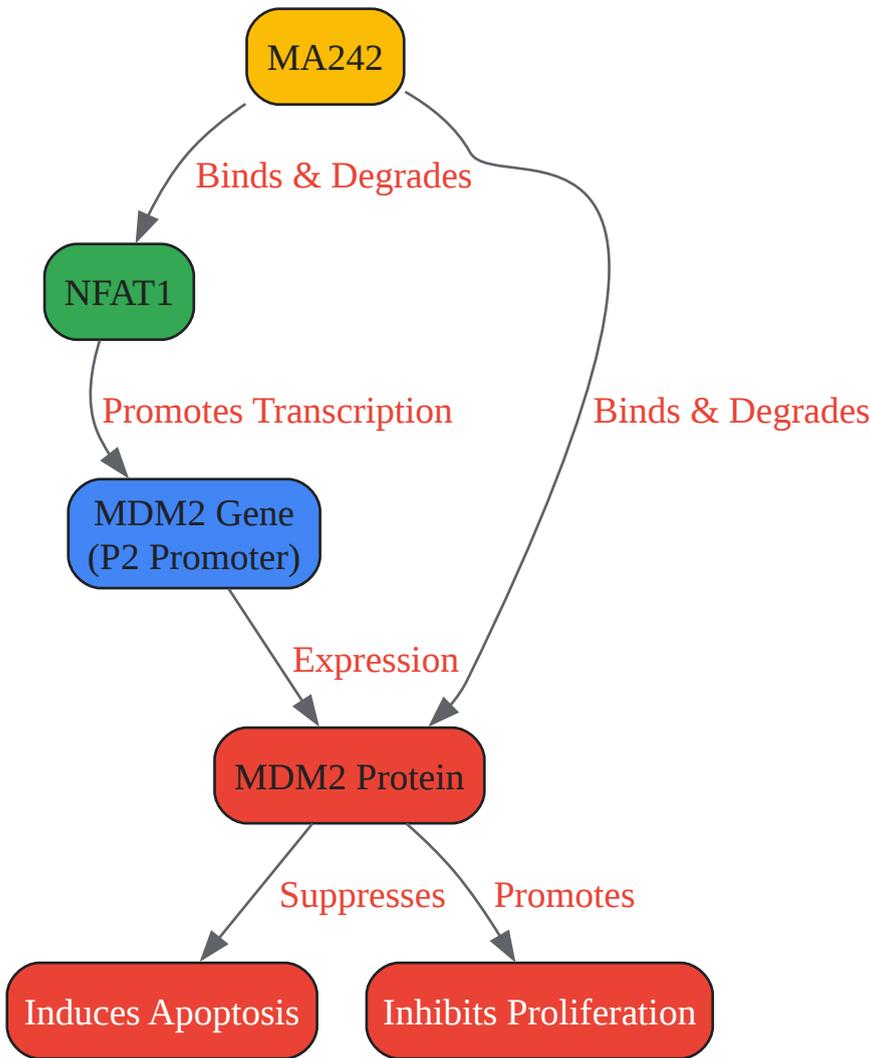
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Mechanism of Action of MA242

MA242 free base is a specific dual inhibitor of the MDM2 and NFAT1 oncoproteins. Its mechanism of action is distinct from conventional MDM2-p53 binding inhibitors and operates independently of cellular p53 status, making it a promising candidate for treating cancers with p53 mutations [1] [2].

- **Direct Binding and Degradation:** MA242 directly binds to both MDM2 and NFAT1 with high affinity, leading to the induction of their protein degradation [1] [3] [4].
- **Transcriptional Inhibition:** It inhibits NFAT1-mediated transcription of the MDM2 gene, thereby disrupting a key oncogenic pathway [1] [5].
- **Cellular Consequences:** This dual action results in decreased cancer cell proliferation and the induction of apoptosis (programmed cell death) in pancreatic cancer cell lines [1] [3] [4].

The following diagram illustrates this primary mechanism and its functional consequences.



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Efficacy Data in Pancreatic Cancer Models

MA242 exhibits potent and selective anti-tumor activity across various pancreatic cancer models.

In Vitro Cytotoxicity (Cell Viability Assay)

The table below summarizes the IC₅₀ values of MA242 in a panel of human pancreatic cancer cell lines and a normal ductal cell line after a 72-hour treatment [1] [3] [4].

Cell Line	p53 Status	IC ₅₀ (μM)
Panc-1	Mutant	0.14
Mia-Paca-2	Mutant	0.14
AsPC-1	Mutant	0.15
BxPC-3	Wild-type	0.25
HPAC	Wild-type	0.40
HPDE (Normal)	-	5.81

These results demonstrate that MA242 is significantly more potent in cancer cells (IC₅₀: 0.14-0.40 μM) than in normal HPDE cells (IC₅₀: 5.81 μM), indicating a selective cytotoxicity against cancer cells [1].

In Vivo Efficacy (Mouse Xenograft Models)

MA242 administered intraperitoneally (IP) showed strong dose-dependent inhibition of tumor growth in orthotopic pancreatic cancer models without significant host toxicity [1] [3] [4].

Model	Dosing Regimen	Result (Tumor Growth Inhibition)
Panc-1-Luc (orthotopic)	2.5 mg/kg, IP, 5 days/wk, 5 weeks	56.1% inhibition
Panc-1-Luc (orthotopic)	5 mg/kg, IP, 5 days/wk, 5 weeks	82.5% inhibition
AsPC-1-Luc (orthotopic)	10 mg/kg, IP, 5 days/wk, 3 weeks	89.5% inhibition (p < 0.01)

Detailed Experimental Protocols

For researchers aiming to replicate these studies, here are the core methodologies.

Protocol 1: Cell Viability Assay (SRB) [1] [4]

- **Purpose:** To determine the concentration-dependent cytotoxic effects of MA242.
- **Cell Lines:** Human pancreatic cancer cells (e.g., Panc-1, AsPC-1) and normal HPDE cells.
- **Procedure:**
 - Seed cells in 96-well plates (3-5 x 10³ cells/well).
 - After 24 hours, treat with a concentration gradient of MA242 (e.g., 0.05, 0.5, 5 µM). Use DMSO as a vehicle control.
 - Incubate for 72 hours.
 - Measure cell viability using Sulforhodamine B (SRB) assay or similar (e.g., MTT).
 - Measure absorbance at 450-565 nm and calculate IC₅₀ values.

Protocol 2: Western Blot Analysis [1] [4]

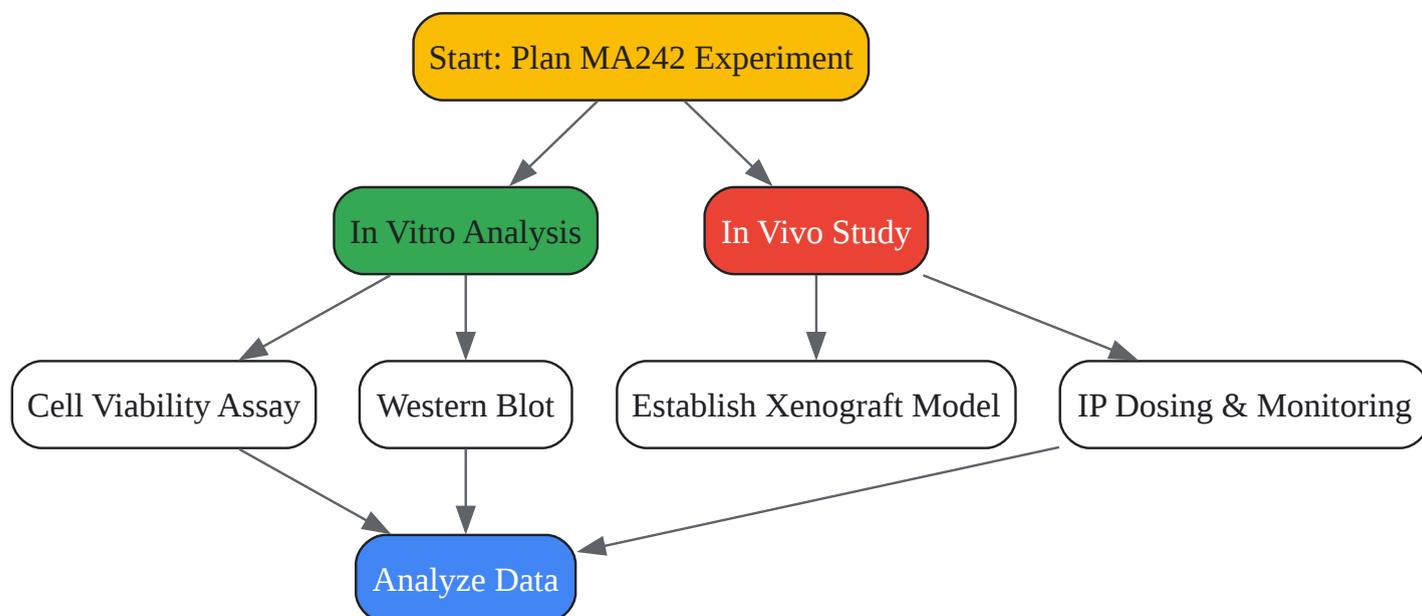
- **Purpose:** To confirm the effect of MA242 on MDM2 and NFAT1 protein levels.
- **Procedure:**
 - Seed pancreatic cancer cells (e.g., HPAC, Panc-1) in culture dishes.
 - Treat cells with MA242 (0.1, 0.2, 0.5 µM) or vehicle for 24 hours.
 - Extract total protein using RIPA buffer with protease inhibitors.
 - Separate proteins (40 µg per sample) by SDS-PAGE and transfer to a PVDF membrane.
 - Block membrane with 5% non-fat milk for 1 hour.
 - Incubate with primary antibodies (anti-MDM2, anti-NFAT1, anti-β-Actin/GAPDH as loading control) overnight at 4°C.
 - Incubate with appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Detect bands using enhanced chemiluminescence (ECL) substrate.

Protocol 3: In Vivo Efficacy Study [1] [3]

- **Purpose:** To evaluate the anti-tumor efficacy of MA242 in mouse models.
- **Animal Model:** Female athymic nude mice (4-6 weeks old) bearing orthotopic Panc-1-Luc or AsPC-1-Luc tumors.
- **Dosing Formulation:** Prepare MA242 in a suitable vehicle for IP injection (e.g., DMSO: Tween 80: Saline = 10:5:85) [3].
- **Study Design:**
 - When tumors reach ~90 mm³, randomize mice into groups (e.g., vehicle control, 2.5 mg/kg MA242, 5 mg/kg MA242).
 - Administer MA242 or vehicle via IP injection, 5 days per week for 3-5 weeks.

- Monitor tumor volume regularly using calipers ($\text{Volume} = (\text{length} \times \text{width}^2)/2$) and bioluminescent imaging if applicable.
- Record body weight weekly to assess toxicity.
- Perform statistical analysis on final tumor weights/volumes.

The workflow for planning and conducting these key experiments is visualized below.



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Application Notes for Researchers

- **p53-Independent Action:** MA242 is particularly valuable for studying pancreatic cancer with a high frequency of p53 mutations, as its efficacy is independent of p53 status [1] [2].
- **Combination Potential:** Preliminary data suggests MA242 can be used alone or in combination with gemcitabine, showing enhanced inhibition of tumor growth and metastasis [1].
- **Selectivity Profile:** The notably higher IC_{50} in normal HPDE cells highlights its selective cytotoxicity, a desirable feature for a potential therapeutic agent [1].
- **Handling and Storage:** **MA242 free base** is for research use only. Store the powder at -20°C . For in vivo studies, it may require specific formulation vehicles to ensure solubility and bioavailability [3].

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